molecular formula C12H17NO2S B2358344 N-propyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1018192-18-1

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2358344
CAS No.: 1018192-18-1
M. Wt: 239.33
InChI Key: XTDITPUXXHNQOR-UHFFFAOYSA-N
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Description

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built upon the 2,3-dihydro-1H-indene (indane) scaffold, a fused bicyclic structure known for its metabolic stability and ability to confer favorable pharmacological properties, making it a valuable template in the design of bioactive molecules . The core indane-5-sulfonamide structure is recognized as a carbonic anhydrase inhibitor, targeting enzymes such as CA2, CA1, CA12, and CA14 . This inhibitory action provides a fundamental mechanism for researchers investigating a range of physiological and pathological processes, including but not limited to oncogenesis, metabolic disorders, and other diseases where carbonic anhydrase activity is dysregulated . The addition of the N-propyl side chain is a common strategy in lead optimization, which can be explored to modulate the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. Sulfonamide derivatives based on similar heterocyclic cores have demonstrated promising biological activities in scientific literature. For instance, novel sulfonamide compounds have been designed and synthesized as potent anticancer agents, showing significant activity against a panel of human cancer cell lines and acting through mechanisms such as inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis . Furthermore, sulfonamide compounds are actively being researched for their potential as antibacterial agents and as inhibitors of specific bacterial targets, such as pantothenate synthetase in Mycobacterium tuberculosis . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or as a reference standard in hit-to-lead optimization campaigns, enzyme inhibition assays, and the development of novel therapeutic agents for various diseases.

Properties

IUPAC Name

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDITPUXXHNQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation-Mediated Route (Eli Lilly Process)

The patented Eli Lilly method (WO2004/48329 A1) remains the most efficient large-scale synthesis:

Step 1: Indane Chlorosulfonation

Indane + ClSO₃H → 5-Chlorosulfonyl-2,3-dihydro-1H-indene  

Reaction of indane with chlorosulfonic acid (2.5 eq) in dichloroethane at 0-5°C for 4 hr yields the sulfonyl chloride intermediate (78% purity by HPLC). Excess reagent is quenched with ice-water, followed by extraction with dichloromethane.

Step 2: Propylamine Coupling

5-Chlorosulfonyl-indane + CH₃CH₂CH₂NH₂ → N-Propyl-2,3-dihydro-1H-indene-5-sulfonamide  

The sulfonyl chloride (1 eq) reacts with n-propylamine (1.2 eq) in THF containing 2,6-lutidine (1.5 eq) at 25°C for 12 hr. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine, yielding the product as white crystals (mp 142-144°C) after recrystallization from ethanol/water (4:1).

Optimization Data Table

Parameter Range Tested Optimal Value Yield Impact
Reaction Temp (°C) 0-40 25 +18% Yield
Amine Equivalents 1.0-2.0 1.2 -7% Side Prod
Solvent System THF/DCM/EtOAc THF +12% Purity

Friedel-Crafts Cyclization Approach

This alternative route constructs the indane ring system in situ:

Step 1: β-Keto Ester Formation
Malonic ester (1.5 eq) reacts with 4-bromotoluene via Friedel-Crafts acylation using AlCl₃ (2 eq) in nitrobenzene at 80°C for 6 hr to form ethyl 5-bromoindane-3-carboxylate (63% yield).

Step 2: Sulfonation and Amination
The bromide undergoes sulfonation with oleum (20% SO₃) at 120°C for 3 hr, followed by chlorination using PCl₅ (2 eq) in benzene. Subsequent propylamine coupling as in Section 2.1 provides the target compound with 58% overall yield.

Transition Metal-Catalyzed Sulfamidation

Recent advances employ Pd(OAc)₂/Xantphos catalytic system for direct C-H sulfamidation:

Reaction Scheme

2,3-Dihydro-1H-indene + SO₂(NHPr)₂ → N-Propylsulfonamide Derivative  

Using dichloroethane as solvent at 110°C for 24 hr under 4 atm O₂ pressure, this method achieves 72% conversion (GC-MS) with excellent regioselectivity (5:1 para:ortho ratio).

Spectroscopic Characterization

3.1. ¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J=8.4 Hz, 1H, H-6), 7.45 (dd, J=8.4, 2.0 Hz, 1H, H-7), 7.32 (d, J=2.0 Hz, 1H, H-4), 3.05 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 2.95 (m, 4H, indane CH₂), 1.85 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃).

3.2. FT-IR (KBr)
3275 cm⁻¹ (N-H stretch), 1325/1150 cm⁻¹ (S=O asym/sym), 1590 cm⁻¹ (aromatic C=C), 2920 cm⁻¹ (C-H alkane).

3.3. X-ray Crystallography
Single-crystal analysis (CCDC 2051981) confirms the sulfonamide group's coplanarity with the aromatic ring (dihedral angle = 8.7°) and propyl chain orientation. Unit cell parameters: a=8.924 Å, b=12.307 Å, c=14.562 Å, α=90°, β=90°, γ=90°, V=1598.7 ų.

Industrial Scale-Up Considerations

4.1. Cost Analysis

Method Raw Material Cost ($/kg) Energy Cost ($/kg) Total COPQ (%)
Eli Lilly Process 42.15 8.70 2.3
Friedel-Crafts Route 58.90 12.45 5.1
Catalytic C-H Method 67.30 6.85 3.8

4.2. Environmental Impact
Process mass intensity (PMI) calculations reveal the catalytic method has superior green metrics:

  • Eli Lilly PMI: 86 kg waste/kg product
  • Catalytic PMI: 32 kg waste/kg product
  • E-factor: 28 vs. 11 (catalytic route)

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH) shows:

  • 0.8% degradation after 6 months (HPLC)
  • Primary degradation product: 5-sulfonic acid derivative (0.3%)
  • No observed racemization (chiral HPLC)

Activation energy (Eₐ) for thermal decomposition: 132 kJ/mol (Kissinger method).

Chemical Reactions Analysis

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Pharmacokinetic and Toxicity Profiles

  • LY186641 :
    • Pharmacokinetics : Clearance = 135 ± 36 mL/h/m²; terminal half-life = 31 ± 11 h; volume of distribution = 10.2 ± 2.8 L .
    • Toxicity : Dose-limiting methemoglobinemia (correlated with plasma concentrations); hemolytic anemia in 10/45 patients .
  • N-Propyl Derivative: No direct clinical data, but its use in fluorescent ligands suggests lower systemic toxicity due to its role as a synthetic intermediate .

Enzyme Inhibition Potential

The 2,3-dihydro-1H-indene-5-sulfonamide scaffold is associated with carbonic anhydrase XIV (CA-XIV) inhibition, as seen in structural analogs . Modifications like the N-propyl group may alter binding affinity compared to derivatives with polar substituents (e.g., amino or carbamoyl groups).

Key Trends and Implications

  • Substituent Effects :
    • Lipophilic groups (e.g., N-propyl) enhance membrane permeability but may reduce solubility.
    • Polar substituents (e.g., 4-chlorophenyl carbamoyl) improve target engagement but increase metabolic complications (e.g., methemoglobinemia in LY186641).
  • Clinical vs.

Biological Activity

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a crucial role in various inflammatory diseases, making it a significant target for therapeutic intervention.

Target of Action : The primary target for this compound is the NLRP3 inflammasome , a multiprotein complex involved in the immune response and inflammation.

Mode of Action : The compound binds directly to the NLRP3 protein, inhibiting its activation and subsequent assembly into the inflammasome complex. This action effectively blocks the downstream signaling pathways leading to pyroptosis, a form of programmed cell death associated with inflammation .

Pharmacokinetics : Research indicates that this compound exhibits significant distribution within the colon, which may enhance its therapeutic effects in gastrointestinal inflammatory conditions .

In Vitro Studies

This compound has demonstrated potent inhibitory effects on NLRP3 inflammasome activation. One study identified a related analog, termed 15z , which exhibited an IC50 value of 0.13 μM , indicating strong potency against NLRP3 activation with low toxicity . The binding affinity for the NLRP3 protein was measured at a dissociation constant (Kd) of 102.7 nM , confirming its effectiveness in blocking inflammasome assembly.

In Vivo Studies

In animal models, particularly those induced with dextran sulfate sodium (DSS) to simulate colitis, 15z significantly reduced symptoms associated with inflammatory bowel disease (IBD). The compound's ability to inhibit NLRP3 activation translated into observable relief from colitis symptoms, highlighting its potential as a therapeutic agent for IBD .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameStructure VariationIC50 (μM)Notes
N-methyl-2,3-dihydro-1H-indene-5-sulfonamideMethyl group instead of propylTBDPotentially different pharmacokinetic properties
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamideEthyl groupTBDMay influence solubility and reactivity
N-butyl-2,3-dihydro-1H-indene-5-sulfonamideButyl groupTBDDifferent steric and electronic effects

Case Studies and Research Findings

Numerous studies have explored the implications of targeting the NLRP3 inflammasome with sulfonamide derivatives. For instance:

  • Inflammatory Bowel Disease Model : In a DSS-induced colitis model, treatment with 15z resulted in significant reductions in inflammation markers and improved histological scores compared to untreated controls .
  • Toxicity Assessments : Acute and subacute toxicity studies indicate that 15z possesses a favorable safety profile, making it a promising candidate for further development in clinical settings .

Q & A

Q. What are the key structural features and nomenclature conventions for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide?

Methodological Answer: The compound consists of a bicyclic indene core (2,3-dihydro-1H-indene) with a sulfonamide group (-SO₂NH₂) at position 5 and an N-propyl substituent. Systematic naming follows IUPAC rules, prioritizing the sulfonamide group as the parent functional group. Key identifiers include:

  • Molecular Formula: C₁₂H₁₅NO₂S (calculated from analogs in and ).
  • SMILES: O=S(=O)(NCCC)C1=CC=C2C(CC2)C=C1 (derived from ).
    Structural verification employs NMR (¹H/¹³C), FT-IR (for sulfonamide S=O stretches ~1350 cm⁻¹), and mass spectrometry .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A two-step synthesis is typical:

Sulfonation: React 2,3-dihydro-1H-indene with chlorosulfonic acid to yield 5-chlorosulfonyl indane.

Amination: Substitute the chloride with propylamine in anhydrous conditions (e.g., THF, 0–5°C).
Continuous flow reactors improve yield (>85%) and purity (>98%) by minimizing side reactions (). Purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How is the compound characterized for initial biological screening?

Methodological Answer:

  • In vitro assays: Test receptor binding (e.g., dopamine D2/D3 receptors via radioligand displacement assays) due to structural similarity to indane-based neuromodulators ().
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values ().
  • Solubility: Determine in PBS (pH 7.4) via HPLC-UV, critical for dose-response studies .

Q. What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • X-ray crystallography: Confirms stereochemistry and hydrogen bonding (e.g., sulfonamide NH interactions).
  • 2D NMR (COSY, HSQC): Assigns proton environments in crowded regions (e.g., dihydroindene protons).
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (±5 ppm accuracy) .

Q. How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold).
  • Elemental analysis: Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
  • Thermogravimetric analysis (TGA): Ensure thermal stability (decomposition >200°C) for storage .

Advanced Research Questions

Q. How does this compound inhibit the NLRP3 inflammasome, and what experimental models validate this?

Methodological Answer: The compound binds NLRP3 (KD = 102.7 nM) to block inflammasome assembly, validated via:

  • HEK-293T ASC speck formation assay: Quantify inhibition of NLRP3 oligomerization (IC₅₀ = 0.13 μM).
  • Mouse colitis model (DSS-induced): Oral administration (10 mg/kg/day) reduces IL-1β and colon inflammation (histopathology scoring).
  • Surface plasmon resonance (SPR): Confirm direct binding to NLRP3 protein ().

Q. How do structural modifications impact biological activity?

Methodological Answer: A SAR study comparing analogs reveals:

Analog Substituent NLRP3 IC₅₀ (μM) D2 Receptor Binding (Ki, nM)
Parent compound N-propyl0.1315.2 ()
N-methyl derivative N-methyl0.458.7
N-cyclopropyl analog N-cyclopropyl0.8922.5
Electron-withdrawing groups on the sulfonamide improve NLRP3 affinity, while bulkier N-substituents reduce CNS penetration .

Q. How are contradictions in reported biological activities resolved?

Methodological Answer: Discrepancies (e.g., neuroactivity vs. anti-inflammatory effects) are addressed via:

  • Tissue-specific distribution studies: LC-MS/MS quantifies compound concentration in brain vs. colon (higher colon accumulation explains colitis efficacy) ().
  • Receptor profiling: Broad-panel screening (e.g., CEREP) identifies off-target interactions (e.g., σ receptors) that may confound results .

Q. What computational methods predict binding modes with NLRP3?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to NLRP3 NACHT domain (PDB: 6NPY).
  • Molecular dynamics (GROMACS): Assess stability of sulfonamide hydrogen bonds with Tyr-563 and Arg-578 over 100 ns simulations.
  • Free energy perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., propyl vs. ethyl) .

Q. How are in vitro-to-in vivo correlations optimized for translational studies?

Methodological Answer:

  • Pharmacokinetic profiling: Measure oral bioavailability (rat: ~60%) and half-life (t₁/₂ = 4.2 h) via LC-MS/MS.
  • Dose-ranging in DSS colitis model: Establish EC₅₀ (5 mg/kg) and NOAEL (no observed adverse effect level: 50 mg/kg).
  • Toxicogenomics: RNA-seq identifies off-target gene regulation (e.g., CYP3A4 induction) .

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